molecular formula C15H21N3O4 B2971817 1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 894004-56-9

1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Cat. No.: B2971817
CAS No.: 894004-56-9
M. Wt: 307.35
InChI Key: FCOIQNHOOASSGJ-UHFFFAOYSA-N
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Description

The compound 1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea features a urea core bridging two distinct moieties: a hydrophilic 1,3-dihydroxy-2-methylpropyl group and a lipophilic 5-oxo-1-phenylpyrrolidin-3-yl group.

Properties

IUPAC Name

1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-15(9-19,10-20)17-14(22)16-11-7-13(21)18(8-11)12-5-3-2-4-6-12/h2-6,11,19-20H,7-10H2,1H3,(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOIQNHOOASSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)NC(=O)NC1CC(=O)N(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H20N2O4C_{15}H_{20}N_2O_4 and has a molecular weight of 296.33 g/mol. The structure features a urea moiety linked to a pyrrolidine derivative, which is significant for its biological interactions.

Antiproliferative Effects

Research has demonstrated that compounds with similar structural features exhibit notable antiproliferative activities against various cancer cell lines. For instance, a study evaluated the antiproliferative activity of several urea derivatives against A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values comparable to established anticancer agents like sorafenib .

CompoundIC50 (A549)IC50 (HCT-116)IC50 (PC-3)
This compoundTBDTBDTBD
Sorafenib2.12 ± 0.18 μM2.25 ± 0.71 μMn.d.

The mechanism by which these compounds exert their antiproliferative effects often involves inhibition of key signaling pathways such as the Raf/MEK/ERK pathway. The urea moiety is believed to facilitate hydrogen bonding interactions with target proteins, enhancing the binding affinity and specificity of the compound .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the phenyl and pyrrolidine rings can significantly influence the biological activity of urea derivatives. For example, substituents at specific positions on the pyridine ring have been shown to enhance potency against cancer cell lines .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

  • In Vitro Studies : A derivative with a similar structure demonstrated significant inhibition of cell proliferation in A549 and HCT-116 cells, with an IC50 value as low as 2.39 μM .
  • In Vivo Models : Further investigations into related compounds have shown promise in animal models, suggesting potential for clinical applications in oncology.

Comparison with Similar Compounds

Structural Analogs

The target compound shares the 5-oxo-1-phenylpyrrolidin-3-yl moiety with several synthesized carboxamides (e.g., 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides ) reported in , and 6 . Key differences include:

  • Core Functional Group: The target compound employs a urea bridge, whereas analogs like 10{1;1} () and 10{2;1} () feature carboxamide linkages. Urea groups introduce two hydrogen-bond donors, enhancing intermolecular interactions compared to carboxamides .
  • Substituents : The dihydroxypropyl group in the target compound contrasts with alkyl, cyclohexyl, or aromatic substituents in analogs (e.g., pentyl, benzyl, or morpholine groups in –5) . These substituents influence hydrophilicity and steric bulk.

Physicochemical Properties

  • Melting Points: Carboxamides with bulky substituents (e.g., cyclohexyl in 10{2;2}) exhibited higher melting points (196–199°C) due to rigid packing, whereas resinous products (e.g., 10{1;6} in ) lacked defined melting points . The target compound’s dihydroxy groups may increase melting points via hydrogen bonding, similar to UPy(OH)₂ derivatives .
  • Solubility : Hydrophilic substituents (e.g., 3-hydroxypropyl in 10{1;5} , ) improved aqueous solubility compared to lipophilic analogs. The target compound’s dihydroxypropyl group likely enhances solubility in polar solvents .

Spectral Characteristics

  • NMR Data: Carboxamides showed distinct ¹H-NMR signals for amide NH (~8.5–10 ppm) and pyrrolidinone carbonyls (~170 ppm in ¹³C-NMR) . Urea derivatives (e.g., in ) exhibited NH signals near 8.7 ppm, suggesting stronger deshielding due to urea’s hydrogen-bonding capacity .
  • Mass Spectrometry : Carboxamides (e.g., 10{1;1} ) displayed molecular ion peaks (m/z = 429 MH⁺) consistent with theoretical values, while urea derivatives (e.g., ) showed m/z = 337.4 .

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